REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[O:4][c:5]1[cH:6][cH:7][cH:8][c:9]2[cH:10][cH:11][cH:12][n:13][c:14]12.[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:26][OH:27].[CH3:28][C:29]([OH:30])([CH3:31])[CH3:32].[I+3:15]([O-:16])([O-:17])([O-:18])[O-:19].[Na+:20].[OH2:33]>>[CH2:1]([CH:2]=[O:16])[O:4][c:5]1[cH:6][cH:7][cH:8][c:9]2[cH:10][cH:11][cH:12][n:13][c:14]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1cccc2cccnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=CCOc1cccc2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |